Cas no 155740-23-1 (1-[(3S,8R,9S,10R,13R,14S,17S)-14-Hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone)

1-[(3S,8R,9S,10R,13R,14S,17S)-14-Hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone structure
155740-23-1 structure
Product Name:1-[(3S,8R,9S,10R,13R,14S,17S)-14-Hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone
CAS-Nr.:155740-23-1
MF:C27H42O8
MW:494.617589473724
CID:199998
Update Time:2024-03-01

1-[(3S,8R,9S,10R,13R,14S,17S)-14-Hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Pregn-5-en-20-one, 3-(b-D-glucopyranosyloxy)-14-hydroxy-,(3b,14b)-
    • CarumbellosideII
    • Carumbelloside II
    • 1-[(3S,8R,9S,10R,13R,14S,17S)-14-Hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydr
    • 1-[(3S,8R,9S,10R,13R,14S,17S)-14-Hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone
    • Inchi: 1S/C27H42O8/c1-14(29)17-8-11-27(33)19-5-4-15-12-16(6-9-25(15,2)18(19)7-10-26(17,27)3)34-24-23(32)22(31)21(30)20(13-28)35-24/h4,16-24,28,30-33H,5-13H2,1-3H3/t16-,17+,18-,19+,20+,21+,22-,23+,24+,25-,26+,27-/m0/s1
    • InChI-Schlüssel: NDZKMEYKZILSFC-PZROBURKSA-N
    • Lächelt: O[C@]12CC[C@H](C(C)=O)[C@@]1(C)CC[C@@H]1[C@@]3(C)CC[C@@H](CC3=CC[C@@H]21)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 5
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 35
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 875
  • Topologische Polaroberfläche: 137

1-[(3S,8R,9S,10R,13R,14S,17S)-14-Hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone Verwandte Literatur

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